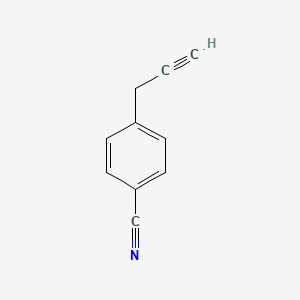

4-(Prop-2-YN-1-YL)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-ynylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-2-3-9-4-6-10(8-11)7-5-9/h1,4-7H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTKJZVYFGLMEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Propargyl)benzonitrile: Synthesis, Properties, and Applications

Introduction

4-(Propargyl)benzonitrile is a bifunctional organic molecule that incorporates two highly versatile reactive groups: a terminal alkyne (propargyl group) and a nitrile group, attached to a central benzene ring. This unique combination makes it a valuable building block in medicinal chemistry, materials science, and synthetic organic chemistry. The nitrile group is a common pharmacophore and a precursor to other functional groups, while the terminal alkyne allows for a variety of coupling and cycloaddition reactions.[1][2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characteristics, and potential applications of 4-(propargyl)benzonitrile, aimed at researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

| Property | Estimated Value | Notes |

| Molecular Formula | C₁₀H₇N | |

| Molecular Weight | 141.17 g/mol | |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar benzonitrile derivatives. |

| Boiling Point | ~230-240 °C | Estimated based on the boiling point of 4-isopropylbenzonitrile (229-231 °C).[4] |

| Density | ~0.96 g/mL | Estimated based on the density of 4-isopropylbenzonitrile (0.95 g/mL).[4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone). Insoluble in water. | Typical for aromatic nitriles. |

| pKa | Not available | The nitrile group is very weakly basic. |

| LogP | ~2.5-3.0 | Estimated based on the lipophilicity of the benzonitrile and propargyl fragments. |

Spectral Characterization (Predicted)

Detailed experimental spectra for 4-(propargyl)benzonitrile are not published. However, the expected spectral features can be predicted based on the characteristic signals of the benzonitrile and propargyl moieties.

¹H NMR Spectroscopy

In a CDCl₃ solvent, the proton NMR spectrum is expected to show the following signals:

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.3-7.7 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons: A doublet at approximately δ 3.5-3.7 ppm for the methylene protons (–CH₂–) of the propargyl group, coupled to the acetylenic proton.

-

Acetylenic Proton: A triplet at around δ 2.2-2.5 ppm for the terminal alkyne proton (–C≡CH), coupled to the methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to display:

-

Nitrile Carbon: A signal around δ 118-120 ppm for the nitrile carbon (–C≡N).

-

Aromatic Carbons: Four signals in the aromatic region (δ 110-145 ppm).

-

Alkynyl Carbons: Two signals for the alkyne carbons, typically around δ 70-85 ppm.

-

Methylene Carbon: A signal for the methylene carbon at approximately δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

Nitrile Stretch (–C≡N): A sharp, medium-intensity peak around 2230 cm⁻¹.[5]

-

Terminal Alkyne C-H Stretch (≡C-H): A sharp, strong peak near 3300 cm⁻¹.[6]

-

Alkyne C≡C Stretch (–C≡C–): A weak absorption band around 2120 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 141.17. Common fragmentation patterns would involve the loss of the propargyl group or the nitrile group.

Synthesis of 4-(Propargyl)benzonitrile

There are several viable synthetic routes to 4-(propargyl)benzonitrile. A common and efficient method is the Sonogashira coupling of a 4-halobenzonitrile with a protected or terminal alkyne.[7][8][9] An alternative approach is the Williamson ether synthesis, which is not applicable here as there is no ether linkage. A more direct approach would be the reaction of a 4-halobenzonitrile with propargylzinc bromide.[10] The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds.

Proposed Synthesis: Sonogashira Coupling

This protocol describes the synthesis of 4-(propargyl)benzonitrile from 4-iodobenzonitrile and trimethylsilylacetylene, followed by deprotection.

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodobenzonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagents: Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.

-

Addition of Alkyne: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts. Wash the Celite pad with THF.

-

Purification of Silylated Intermediate: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-((trimethylsilyl)ethynyl)benzonitrile.

-

Deprotection: Dissolve the purified intermediate in methanol. Add a catalytic amount of potassium carbonate and stir at room temperature for 2-4 hours.

-

Final Purification: After deprotection is complete (monitored by TLC), neutralize the mixture with a weak acid, and extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and purify by column chromatography to yield 4-(propargyl)benzonitrile.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-(propargyl)benzonitrile via Sonogashira coupling.

Chemical Reactivity and Potential Applications

The dual functionality of 4-(propargyl)benzonitrile makes it a versatile reagent for constructing more complex molecules.

Reactions of the Nitrile Group

The nitrile group can undergo a variety of transformations:[1][11]

-

Hydrolysis: Acid or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid (4-(propargyl)benzoic acid) or an amide intermediate.

-

Reduction: The nitrile can be reduced to a primary amine (4-(propargyl)benzylamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Cycloadditions: The nitrile can participate in cycloaddition reactions, for example, with azides to form tetrazoles.

Reactions of the Propargyl Group

The terminal alkyne is a gateway to numerous chemical transformations:

-

Click Chemistry: The propargyl group is a classic handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the facile formation of 1,4-disubstituted triazoles.[12] This is a cornerstone of bioconjugation and drug discovery.

-

Sonogashira Coupling: The terminal alkyne can be further functionalized through another Sonogashira coupling with various aryl or vinyl halides.[7][13]

-

Other Cycloadditions: The alkyne can participate in other cycloaddition reactions, such as [4+2] and [4+3] cycloadditions, to form various cyclic and heterocyclic systems.[5][14]

Potential Applications in Drug Discovery and Materials Science

-

Medicinal Chemistry: The benzonitrile moiety is present in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere.[2][15][16] The ability to attach this scaffold to biomolecules or other pharmacophores via the propargyl group makes 4-(propargyl)benzonitrile a highly attractive building block for creating novel therapeutic agents, such as kinase inhibitors or antiviral compounds.[15]

-

Materials Science: The rigid, linear nature of the alkyne and the polar nitrile group can be exploited in the design of liquid crystals, polymers, and other functional organic materials.[17] The propargyl group allows for the polymerization or grafting of this molecule onto surfaces or into polymer backbones.

Reactivity Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Propylbenzonitrile | C10H11N | CID 12780019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[4]pyrrole cage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. depts.washington.edu [depts.washington.edu]

- 14. organicreactions.org [organicreactions.org]

- 15. benchchem.com [benchchem.com]

- 16. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) of 4-(Prop-2-YN-1-YL)benzonitrile

An In-depth Technical Guide to the Predicted Spectroscopic Data of 4-(Prop-2-yn-1-yl)benzonitrile

Abstract: This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of this compound. Due to a lack of readily available experimental spectra in public databases, this document leverages foundational spectroscopic principles and data from analogous structures to construct a detailed theoretical spectroscopic profile. This includes predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who may synthesize or encounter this molecule, offering a robust framework for its identification and characterization.

Introduction and Rationale

This compound is a bifunctional aromatic compound featuring a nitrile group and a terminal alkyne. This unique combination makes it a valuable building block in synthetic chemistry. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the terminal alkyne is a versatile handle for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and Sonogashira couplings. These properties position the molecule as a potentially crucial intermediate in the synthesis of novel polymers, materials, and pharmaceutical agents.

Despite its synthetic utility, a consolidated public repository of its experimental spectroscopic data is not available. This guide addresses this gap by providing a detailed, theoretically grounded prediction of its spectral signature. By dissecting the molecule into its constituent parts—the 1,4-disubstituted cyanophenyl ring and the propargyl group—and analyzing established spectroscopic data for analogous compounds, we can construct a reliable and scientifically rigorous "fingerprint" for this molecule.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the atoms of this compound are numbered as shown below. This structure serves as the basis for all subsequent spectral predictions.

Figure 1: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to be highly characteristic, showing distinct signals for the aromatic, methylene (propargylic), and acetylenic protons. The predictions are based on an analysis of p-tolunitrile and 3-phenyl-1-propyne.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, CDCl₃)

| Protons (Atom No.) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale & Notes |

|---|---|---|---|---|

| H2, H6 | ~ 7.65 | Doublet (d) | ~ 8.5 Hz | These protons are ortho to the electron-withdrawing nitrile group, leading to a significant downfield shift. They are coupled only to H3/H5. |

| H3, H5 | ~ 7.35 | Doublet (d) | ~ 8.5 Hz | These protons are meta to the nitrile group and ortho to the propargyl group. They are upfield relative to H2/H6. The 1,4-disubstitution pattern results in a classic AA'BB' system appearing as two distinct doublets. |

| H7 (CH₂) | ~ 3.55 | Doublet (d) | ~ 2.7 Hz | These are benzylic/propargylic protons. Their chemical shift is influenced by the adjacent aromatic ring and alkyne. The signal is split into a doublet by the single acetylenic proton (H9) through long-range coupling.[1] |

| H9 (≡CH) | ~ 2.10 | Triplet (t) | ~ 2.7 Hz | This is the terminal acetylenic proton. Its chemical shift is characteristic for this functional group. It is split into a triplet by the two equivalent methylene protons (H7).[1][2] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be instrumental in confirming the carbon skeleton. The presence of the nitrile and alkyne groups results in a wide range of chemical shifts. Predictions are based on data from benzonitrile and p-tolunitrile.[3][4][5]

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

| Carbon (Atom No.) | Predicted δ (ppm) | Rationale & Notes |

|---|---|---|

| C10 (C≡N) | ~ 119.0 | The nitrile carbon is significantly deshielded but appears upfield of many other quaternary carbons. Its chemical shift is highly characteristic.[3] |

| C1 (ipso-C) | ~ 112.5 | This quaternary carbon is attached to the strongly electron-withdrawing nitrile group, yet its chemical shift is relatively upfield, a known effect for nitrile-substituted carbons.[3][4] |

| C4 (ipso-C) | ~ 144.0 | This quaternary carbon is attached to the propargyl group. It is expected to be the most downfield of the aromatic carbons due to substitution effects. |

| C2, C6 | ~ 132.5 | These carbons are adjacent to the nitrile-bearing carbon and are significantly deshielded. |

| C3, C5 | ~ 129.5 | These carbons are adjacent to the propargyl-substituted carbon. |

| C8 (≡C) | ~ 80.0 | The internal carbon of the terminal alkyne. It is typically more downfield than the terminal carbon. |

| C9 (≡CH) | ~ 72.0 | The terminal, proton-bearing carbon of the alkyne. Typically found upfield of the internal sp carbon. |

| C7 (CH₂) | ~ 24.0 | The propargylic/benzylic sp³ hybridized carbon. Its shift is influenced by the attached aromatic ring. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show several highly diagnostic peaks that confirm the presence of the key functional groups: the nitrile and the terminal alkyne.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale & Notes |

|---|---|---|---|

| ~ 3300 | Strong, Sharp | ≡C-H Stretch | This is a highly diagnostic peak for a terminal alkyne and is one of the most unambiguous features expected in the spectrum.[6][7][8] |

| 3100 - 3000 | Medium | Aromatic C(sp²)-H Stretch | Characteristic stretching vibrations for protons on a benzene ring.[9] |

| 2990 - 2850 | Medium-Weak | C(sp³)-H Stretch | Asymmetric and symmetric stretching of the methylene (CH₂) group.[10] |

| ~ 2230 | Strong, Sharp | C≡N Stretch | Aromatic nitriles typically show a strong, sharp absorption in this region. Its intensity and sharpness are key identifiers.[11][12][13] |

| ~ 2125 | Weak-Medium, Sharp | C≡C Stretch | The stretching of the carbon-carbon triple bond. This peak can sometimes be weak but is highly characteristic of its position.[6][8] |

| 1605 & 1500 | Medium, Sharp | Aromatic C=C Stretch | Characteristic skeletal vibrations of the benzene ring. The presence of two distinct bands is typical for aromatic systems.[11] |

Predicted Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis. The predictions are based on typical fragmentation patterns of benzyl and aromatic compounds.

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z Value | Proposed Fragment | Rationale & Notes |

|---|---|---|

| 141 | [C₁₀H₇N]⁺• | Molecular Ion (M⁺•) . This peak confirms the molecular weight of the compound. |

| 140 | [M - H]⁺ | Loss of a hydrogen atom, likely from the methylene position, to form a stable, resonance-stabilized cyanobenzyl/propargyl cation. Expected to be a prominent peak. |

| 115 | [M - C₂H₂]⁺• | Loss of acetylene via a rearrangement mechanism, a common fragmentation for compounds with extended side chains. |

| 114 | [M - HCN]⁺• | Loss of hydrogen cyanide from the molecular ion, a characteristic fragmentation for nitriles. |

| 102 | [C₇H₄N]⁺ | Benzylic cleavage with loss of the propargyl radical (•C₃H₃), resulting in the 4-cyanophenyl cation. |

| 91 | [C₇H₇]⁺ | While less direct, rearrangement and loss of the cyano group could lead to the formation of the highly stable tropylium ion, a common feature in the mass spectra of benzyl compounds.[14][15] |

Experimental Protocols

The following protocols describe standard methodologies for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Co-add 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Use a spectral width of approximately 240 ppm.

-

Co-add 1024 scans or more, as required for a good signal-to-noise ratio.

-

-

Data Processing: Apply an exponential line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: As the compound is likely a solid or high-boiling liquid, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the neat sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add 32 scans with a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

-

GC Method:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern by comparing the mass differences of major peaks to the masses of plausible neutral losses.

Integrated Spectroscopic Workflow

The confident identification of this compound relies on the synergistic use of all three spectroscopic techniques. The following diagram illustrates this integrated workflow.

Figure 2: Workflow for the structural elucidation of this compound.

Conclusion

This guide provides a robust and scientifically grounded prediction of the complete spectroscopic signature of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively form a unique fingerprint that should allow for its unambiguous identification in a research or development setting. By explaining the causality behind each predicted feature and providing standardized protocols for data acquisition, this document serves as a practical and authoritative resource for any scientist working with this versatile chemical building block.

References

- 1. Propargyl bromide(106-96-7) 1H NMR spectrum [chemicalbook.com]

- 2. Propargyl alcohol(107-19-7) 1H NMR spectrum [chemicalbook.com]

- 3. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

- 13. Benzonitrile(100-47-0) IR Spectrum [m.chemicalbook.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

Crystal structure analysis of 4-(propargyl)benzonitrile

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(Propargyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific reasoning involved in the single-crystal X-ray diffraction analysis of 4-(propargyl)benzonitrile. While a definitive crystal structure for this specific molecule is not publicly available, this document outlines the complete workflow, from synthesis and crystallization to data acquisition and structural interpretation. By drawing parallels with the known crystal structure of the closely related 4-(prop-2-yn-1-yloxy)benzonitrile, we offer expert insights into the anticipated molecular geometry, intermolecular interactions, and crystal packing. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the crystallographic analysis of novel small organic molecules.

Introduction: The Significance of 4-(Propargyl)benzonitrile

The molecular architecture of 4-(propargyl)benzonitrile, featuring a rigid benzonitrile core and a reactive terminal alkyne, presents a compelling subject for structural analysis. The nitrile group is a key pharmacophore in numerous approved drugs, valued for its ability to enhance binding affinity, improve metabolic stability, and modulate physicochemical properties. Its compact size and strong electron-withdrawing nature allow it to form crucial hydrogen bonds and dipole interactions within protein active sites. The propargyl group, containing a terminal alkyne, is also of great importance in medicinal chemistry and materials science. Its linear geometry provides a rigid scaffold for molecular design, and the terminal alkyne is a versatile handle for "click chemistry" and other functionalizations.

Understanding the three-dimensional arrangement of atoms in 4-(propargyl)benzonitrile is paramount for predicting its behavior in biological systems and its utility in materials science. Single-crystal X-ray diffraction (SCXRD) is the most definitive method for elucidating such atomic-level details, providing precise information on bond lengths, bond angles, and intermolecular interactions. This guide will detail the process of obtaining and analyzing the crystal structure of 4-(propargyl)benzonitrile.

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of 4-(Propargyl)benzonitrile

A plausible synthetic route to 4-(propargyl)benzonitrile involves the Sonogashira coupling of 4-bromobenzonitrile with propargyl alcohol, followed by a subsequent reaction to yield the target molecule. A more direct approach could involve the reaction of a suitable benzonitrile derivative with a propargyl halide. For instance, the reaction of the zinc reagent of propargyl bromide with benzonitrile has been reported.

Experimental Protocol: Synthesis of 4-(Propargyl)benzonitrile (Hypothetical)

-

Reaction Setup: To a solution of 4-bromobenzonitrile (1.0 eq) in a suitable solvent such as a mixture of toluene and water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

-

Addition of Reagents: Add a base, such as triethylamine, to the reaction mixture. Then, slowly add propargyl alcohol (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 70-80 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to obtain pure 4-(propargyl)benzonitrile.

Crystallization Methodologies

Obtaining single crystals suitable for SCXRD is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.

Common Crystallization Techniques for Small Organic Molecules:

-

Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

-

Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Antisolvent Crystallization: This method involves the direct addition of an antisolvent to a solution of the compound, causing a rapid decrease in solubility and promoting crystallization.

Experimental Protocol: Crystallization of 4-(Propargyl)benzonitrile

-

Solvent Screening: Perform a preliminary solubility test with a small amount of the compound in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, and toluene) to identify a suitable solvent for crystallization.

-

Slow Evaporation Setup: Dissolve a few milligrams of purified 4-(propargyl)benzonitrile in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and hexane) in a small vial. Cover the vial with a cap containing a few needle holes to allow for slow evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Monitor the vial for the formation of single crystals over several days to weeks. Once suitable crystals have formed (ideally 0.1-0.3 mm in size), carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction Analysis: A Step-by-Step Workflow

SCXRD is a powerful, non-destructive technique that provides detailed three-dimensional structural information. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The Dual Nature of a Privileged Scaffold: A Technical Guide to the Thermal Stability and Reactivity of Propargyl Benzonitriles

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The propargyl group, a seemingly simple terminal alkyne, imparts a remarkable degree of chemical versatility to the benzonitrile scaffold, a cornerstone in medicinal chemistry and materials science. This guide provides an in-depth exploration of the delicate balance between the thermal stability and the rich reactivity of propargyl-substituted benzonitriles. We will dissect the key thermal degradation pathways, offering insights into the structural and environmental factors that govern their stability. Concurrently, we will navigate the diverse reactive landscape of these molecules, from powerful cycloaddition reactions to elegant intramolecular cyclizations and rearrangements. This technical guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to harness the full potential of propargyl benzonitriles in their respective fields, while ensuring safe and predictable experimental outcomes.

Introduction: The Propargyl Group as a Versatile Tool in Molecular Design

The fusion of a propargyl group with a benzonitrile core creates a molecule of significant interest in contemporary chemical research. The benzonitrile unit is a well-established pharmacophore and a key building block in the synthesis of numerous pharmaceuticals, including Letrozole and Enzalutamide.[1] Its rigid structure and defined vectoral properties make it an ideal scaffold for presenting functional groups to biological targets. The introduction of a propargyl group—a three-carbon unit containing a terminal alkyne—dramatically expands the synthetic utility of the benzonitrile core.[2][3][4] This functional group serves as a versatile handle for a wide array of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a cornerstone of modern bioconjugation and materials science.[5]

However, the high energy of the carbon-carbon triple bond also introduces inherent reactivity that can manifest as thermal instability.[6] Understanding and controlling this dual nature is paramount for the successful application of propargyl benzonitriles in drug discovery, where stability is crucial for formulation and shelf-life, and in materials science, where controlled reactivity is harnessed for polymerization and network formation.[7][8] This guide will provide a comprehensive overview of these competing characteristics, offering both theoretical understanding and practical guidance.

Thermal Stability: Navigating the Energetic Landscape

The primary safety concern associated with propargyl-containing compounds is their potential for exothermic decomposition upon heating.[6] This inherent instability is a direct consequence of the significant strain energy stored within the alkyne's triple bond. For propargyl benzonitriles, several decomposition pathways can be envisioned, often influenced by the substitution pattern on the aromatic ring and the presence of other functional groups.

Key Thermal Rearrangement Pathways

One of the most well-documented thermal transformations of aryl propargyl ethers, a close structural relative of some propargyl benzonitriles, is the Claisen rearrangement.[9][10][11] This pericyclic reaction involves a[9][9]-sigmatropic shift, leading to the formation of an allenic intermediate, which can then undergo further reactions, such as intramolecular Diels-Alder cycloadditions or electrocyclizations, to yield chromene or other polycyclic structures.[9][12][13] The presence of substituents on the aromatic ring can significantly influence the rate and regioselectivity of these rearrangements.[11][12]

Another critical thermal pathway, particularly for enediyne systems that can be formed from propargyl precursors, is the Bergman cyclization.[14][15][16][17] This reaction proceeds through a highly reactive p-benzyne diradical intermediate, which can abstract hydrogen atoms from the surrounding environment or initiate polymerization.[15][18] While less common for simple propargyl benzonitriles, the potential for forming enediyne-like structures under thermal stress should not be overlooked, especially in complex molecular architectures.

Factors Influencing Thermal Stability

Several factors can modulate the thermal stability of propargyl benzonitriles:

-

Substitution on the Aromatic Ring: Electron-withdrawing groups on the benzonitrile ring can influence the electron density of the propargyl group, potentially altering its decomposition temperature.

-

Steric Hindrance: Bulky groups near the propargyl moiety can sterically hinder decomposition pathways, leading to increased thermal stability.

-

Presence of Catalysts: Trace metals or acidic/basic impurities can catalyze decomposition reactions at lower temperatures. For example, copper(I) ions, often used in click chemistry, can also promote the polymerization of the propargyl group.[7]

-

Solvent Effects: The choice of solvent can impact thermal stability. High-boiling, inert solvents are generally preferred for reactions involving propargyl compounds at elevated temperatures.

Safety Considerations and Handling Protocols

Given the potential hazards, stringent safety protocols are essential when working with propargyl-containing compounds.[6][19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.[19]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[20]

-

Scale: When exploring the thermal properties of a new propargyl benzonitrile, initial experiments should be conducted on a small scale.

-

Heating: Avoid localized overheating. Use a well-controlled heating mantle or oil bath.

-

Storage: Store propargyl compounds in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials like strong oxidizing agents.[6]

The Reactive Landscape: A Synthetic Playground

The propargyl group's reactivity is a powerful tool for molecular construction. Propargyl benzonitriles can participate in a wide range of chemical transformations, enabling the synthesis of complex and diverse molecular architectures.

Cycloaddition Reactions: Building Molecular Complexity

The terminal alkyne of the propargyl group is an excellent dienophile and dipolarophile, making it a prime candidate for cycloaddition reactions.

-

[3+2] Cycloadditions (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is arguably the most prominent reaction of terminal alkynes.[5] This highly efficient and regioselective reaction forms a stable 1,2,3-triazole linkage, which is widely used in drug conjugation, bioconjugation, and materials science.[2][5]

-

Diels-Alder Reactions: The alkyne can also participate as a dienophile in [4+2] Diels-Alder reactions with suitable dienes, providing access to six-membered ring systems. The mechanism of these reactions can be influenced by the polarity of the solvent and the presence of Lewis acid catalysts.[21]

-

1,3-Dipolar Cycloadditions with Nitrile Oxides: Propargyl groups can react with nitrile oxides to form isoxazole rings, another important heterocyclic motif in medicinal chemistry.[22]

Intramolecular Cyclizations and Rearrangements

Under appropriate conditions, the propargyl group can undergo a variety of intramolecular reactions, leading to the formation of new ring systems.

-

Gold-Catalyzed Cyclizations: Gold(I) catalysts are particularly effective at activating the alkyne of propargyl substrates, facilitating a range of cycloaddition and tandem cyclization reactions.[23]

-

Thermal Rearrangements: As discussed in the context of thermal stability, controlled heating of aryl propargyl ethers can lead to chromene formation via a Claisen rearrangement followed by electrocyclization.[9][12][13]

Propargylic C-H Functionalization

Recent advances in catalysis have enabled the direct functionalization of the C-H bonds at the propargylic position. This approach offers a highly atom-economical route to chiral propargyl derivatives.

-

Enantioselective Cyanation: Cooperative photoredox and copper catalysis can achieve the enantioselective cyanation of propargylic C-H bonds.[24]

-

Enantioselective Silylation: Iridium catalysts can mediate the highly enantioselective and regioselective silylation of propargylic C-H bonds, providing access to valuable chiral propargyl- and allenylsilanes.[25]

Experimental Protocols

To provide practical guidance, this section outlines representative experimental protocols for key transformations of propargyl benzonitriles.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between a propargyl benzonitrile and an organic azide.

Materials:

-

Propargyl benzonitrile derivative

-

Organic azide

-

Sodium ascorbate

-

Copper(II) sulfate pentahydrate

-

Solvent (e.g., a mixture of t-butanol and water)

Procedure:

-

Dissolve the propargyl benzonitrile and the organic azide in the chosen solvent system.

-

Add a freshly prepared aqueous solution of sodium ascorbate.

-

Add an aqueous solution of copper(II) sulfate pentahydrate.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol: Thermal Rearrangement of a Propargyl Ether Derivative of a Hydroxybenzonitrile

This protocol provides a general method for the thermal rearrangement of an aryl propargyl ether to a chromene.

Materials:

-

Aryl propargyl ether of a hydroxybenzonitrile

-

High-boiling inert solvent (e.g., o-dichlorobenzene or N,N-diethylaniline)[12]

Procedure:

-

Dissolve the aryl propargyl ether in the high-boiling solvent in a flask equipped with a reflux condenser.

-

Heat the solution to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure (if possible) or dilute the mixture with a non-polar solvent (e.g., hexanes) to precipitate the product.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Representative Reaction Conditions for CuAAC of Propargyl Benzonitriles

| Entry | Propargyl Benzonitrile | Azide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-(Prop-2-yn-1-yloxy)benzonitrile | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 25 | 4 | 95 |

| 2 | 3-(Prop-2-yn-1-yl)benzonitrile | 1-Azido-4-nitrobenzene | CuI | DMF | 80 | 12 | 88 |

| 3 | 4-(Prop-2-yn-1-ylamino)benzonitrile | (Azidomethyl)benzene | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 25 | 6 | 92 |

Visualization of Key Concepts

Diagram 1: Thermal Rearrangement vs. Cycloaddition of a Propargyl Benzonitrile Derivative

Caption: Competing reaction pathways for a propargyl benzonitrile derivative.

Diagram 2: Experimental Workflow for CuAAC Synthesis and Purification

Caption: Step-by-step workflow for CuAAC synthesis.

Conclusion: A Scaffold of Tunable Reactivity

Propargyl benzonitriles represent a class of molecules with a rich and tunable reactivity profile. Their thermal stability, while a critical consideration for safe handling and storage, can also be harnessed for controlled rearrangements to access complex heterocyclic systems. The true power of this scaffold, however, lies in the diverse array of reactions that the propargyl group can undergo, from the robust and reliable click reaction to sophisticated metal-catalyzed C-H functionalizations. By understanding the principles outlined in this guide, researchers can confidently and creatively employ propargyl benzonitriles as powerful tools in the design and synthesis of novel therapeutics and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Bergman cyclization - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Bergman Cyclization [organic-chemistry.org]

- 18. reddit.com [reddit.com]

- 19. benchchem.com [benchchem.com]

- 20. rawsource.com [rawsource.com]

- 21. Understanding the Molecular Mechanism of Thermal and LA-Catalysed Diels–Alder Reactions between Cyclopentadiene and Isopropyl 3-Nitroprop-2-Enate | MDPI [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Gold(I) catalysed cycloaddition reactions of propargyl substrates - Gold Catalysis in Organic Synthesis - NTNU [ntnu.edu]

- 24. Enantioselective cyanation of propargylic C–H bonds via cooperative photoredox and copper catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00410D [pubs.rsc.org]

- 25. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4-(Prop-2-yn-1-yl)benzonitrile in Common Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 4-(prop-2-yn-1-yl)benzonitrile, a key intermediate in pharmaceutical and materials science research. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. This document will delve into the theoretical underpinnings of its solubility, provide a detailed experimental framework for its determination, and offer insights into the selection of appropriate solvent systems.

Introduction: The Significance of Solubility in a Research Context

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in a given solvent system. For researchers and drug development professionals, a thorough understanding of a compound's solubility is a prerequisite for a multitude of applications, including:

-

Reaction Chemistry: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction kinetics and yields.

-

Purification: Techniques such as recrystallization and chromatography are entirely dependent on differential solubility.

-

Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability.

-

Analytical Chemistry: Preparing solutions for analysis by techniques like HPLC and NMR requires knowledge of suitable solvents.

This compound, with its unique combination of a polar nitrile group, an aromatic ring, and a reactive alkyne moiety, presents an interesting case study in solubility. The interplay of these functional groups governs its interactions with various solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a foundational concept in predicting solubility.[1] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound is a composite of its structural features:

-

Benzonitrile Moiety: The parent molecule, benzonitrile, is a moderately polar compound due to the presence of the cyano (-C≡N) group.[2] It exhibits moderate solubility in water and is miscible with many common organic solvents.[2][3]

-

Propargyl Group: The propargyl group (HC≡C-CH₂-) is a three-carbon unit containing a carbon-carbon triple bond.[4] While the alkyne group itself has some polar character, the overall contribution of this small alkyl chain is to increase the non-polar character of the molecule compared to benzonitrile.

Based on this structural analysis, we can predict the following solubility trends for this compound:

-

High Solubility: Expected in moderately polar to non-polar organic solvents that can engage in dipole-dipole interactions and London dispersion forces.

-

Moderate to Low Solubility: Expected in highly polar protic solvents like water, as the non-polar hydrocarbon portion of the molecule will hinder solvation by the highly ordered hydrogen-bonding network of water.

-

Good Miscibility: Likely to be miscible with a range of common organic solvents such as acetone, ethanol, and diethyl ether.[5]

The following diagram illustrates the logical flow for predicting the solubility of an organic compound based on its structural characteristics.

Caption: Logical workflow for predicting solubility.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following section outlines a robust experimental protocol for quantifying the solubility of this compound in a range of common organic solvents.

Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is crucial.

-

-

Equilibration:

-

Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered solution with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be compiled into a clear and concise table for easy comparison and interpretation.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Observations |

| Hexane | 1.88 | To be determined | |

| Toluene | 2.38 | To be determined | |

| Diethyl Ether | 4.34 | To be determined | |

| Chloroform | 4.81 | To be determined | |

| Ethyl Acetate | 6.02 | To be determined | |

| Tetrahydrofuran (THF) | 7.58 | To be determined | |

| Dichloromethane (DCM) | 9.08 | To be determined | |

| Acetone | 20.7 | To be determined | |

| Ethanol | 24.5 | To be determined | |

| Methanol | 32.7 | To be determined | |

| Acetonitrile | 37.5 | To be determined | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | To be determined | |

| Water | 80.1 | To be determined |

Interpretation of Results:

The data in Table 1 will allow for a comprehensive understanding of the solubility profile of this compound. By correlating the solubility with solvent properties such as polarity, hydrogen bonding capacity, and dielectric constant, researchers can make informed decisions regarding solvent selection for their specific applications. For instance, a high solubility in solvents like toluene and dichloromethane would suggest their suitability for reactions and extractions, while a low solubility in hexane could be exploited for precipitation or recrystallization.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can gain a thorough understanding of this compound's behavior in various organic solvents. The insights gained from such studies are invaluable for the successful application of this compound in the fields of drug discovery, medicinal chemistry, and materials science.

References

Quantum mechanical calculations for benzonitrile isomers.

An In-Depth Technical Guide to Quantum Mechanical Calculations for Benzonitrile Isomers

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for performing and interpreting quantum mechanical (QM) calculations on benzonitrile isomers. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a deeper understanding of the theoretical underpinnings, practical considerations, and causal logic behind protocol design. We will explore the application of Density Functional Theory (DFT) and post-Hartree-Fock methods to elucidate the structural, electronic, and vibrational properties of key benzonitrile derivatives, including dicyanobenzenes, aminobenzonitriles, and methylbenzonitriles. The guide emphasizes self-validating workflows to ensure the scientific integrity and reproducibility of computational results.

Introduction: The Chemical Significance of Benzonitrile Isomers

Benzonitrile, a simple aromatic nitrile, serves as a foundational structure in medicinal chemistry, materials science, and astrochemistry. The addition of a second functional group to the benzene ring gives rise to a series of structural isomers with markedly different physicochemical properties. The relative positioning of substituents (ortho, meta, or para) dictates the molecule's electron density distribution, dipole moment, steric profile, and reactivity.[1][2] These subtle constitutional changes can have profound impacts on a molecule's function, such as its binding affinity to a protein target or its performance as a thermally activated delayed fluorescence (TADF) emitter.[3]

Quantum mechanical calculations offer a powerful in silico laboratory to probe these isomeric differences at the electronic level, providing insights that are often difficult or impossible to obtain through experimental means alone.[4] By solving approximations of the Schrödinger equation, we can predict molecular geometries, relative stabilities, vibrational spectra (IR/Raman), and a host of other electronic properties that govern molecular behavior.[5][6]

The Benzonitrile Isomer Landscape

This guide will focus on three representative classes of benzonitrile isomers, each presenting unique computational challenges and scientific questions:

-

Dicyanobenzenes (DCB): Phthalonitrile (1,2-DCB), Isophthalonitrile (1,3-DCB), and Terephthalonitrile (1,4-DCB). These isomers are crucial in the synthesis of phthalocyanines and other functional materials.[7][8] Their study allows for the investigation of the interplay between two strongly electron-withdrawing cyano groups.

-

Aminobenzonitriles (ABN): 2-ABN, 3-ABN, and 4-ABN. These molecules contain both an electron-donating amino group and an electron-withdrawing nitrile group, leading to interesting charge-transfer characteristics relevant to dye and pharmaceutical design.[1][2]

-

Methylbenzonitriles (MBN) / Cyanotoluenes: 2-MBN, 3-MBN, and 4-MBN. The methyl group acts as a weak electron-donating group, allowing for the study of more subtle electronic perturbations on the benzonitrile core.[9][10]

Theoretical Foundations: Choosing the Right Tool for the Job

The accuracy of any QM calculation is fundamentally determined by the chosen level of theory, which comprises the method and the basis set. There is no single "best" combination; the choice is always a compromise between computational cost and desired accuracy.[4]

Core Methods: DFT and Beyond

-

Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry. Instead of calculating the complex many-electron wavefunction, it calculates the electron density, from which all properties can be derived.[5][11]

-

Why we use it: DFT offers an excellent balance of accuracy and computational efficiency, making it ideal for medium-to-large molecules like benzonitrile isomers.[12]

-

Common Functionals:

-

B3LYP: The Becke, 3-parameter, Lee-Yang-Parr hybrid functional is a widely used and well-benchmarked functional for general-purpose calculations on organic molecules.[9][12]

-

M06-2X: This meta-hybrid GGA functional is often superior for systems involving non-covalent interactions and for calculating excited-state properties, though it can be more computationally demanding.

-

-

-

Post-Hartree-Fock Methods: These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC), systematically improve upon the foundational Hartree-Fock approximation by including electron correlation more explicitly.[5][11]

-

Why we use them: They are considered the "gold standard" for accuracy, especially for calculating precise interaction energies and reaction barriers.[13] However, their high computational cost typically limits their use to smaller systems or as benchmarks for DFT results.

-

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals.

-

Pople-style Basis Sets (e.g., 6-311++G(d,p)): This notation indicates a flexible basis set. The (d,p) adds polarization functions, allowing orbitals to change shape, while the ++ adds diffuse functions, which are crucial for describing anions or excited states where electrons are loosely bound.[9][12] This level is often a good starting point for robust calculations.

-

Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions. They are more computationally expensive but are preferred for high-accuracy calculations.[14]

The Computational Workflow: A Self-Validating Protocol

A reliable computational study follows a logical sequence of steps, with checkpoints to validate the results at each stage. This workflow ensures that the final calculated properties are physically meaningful.

Caption: A validated workflow for quantum mechanical calculations.

Step-by-Step Methodology

This protocol is described using syntax common in Gaussian software, but the principles are transferable to other packages like GAMESS or NWChem.[9][15][16]

1. Input Structure Generation:

-

Action: Draw the desired benzonitrile isomer (e.g., 2-aminobenzonitrile) in a molecular editor (e.g., GaussView, Avogadro). Perform a preliminary geometry cleanup using molecular mechanics.

-

Causality: Starting from a reasonable 3D geometry prevents the optimization algorithm from getting trapped in a high-energy, non-physical local minimum.

2. Geometry Optimization:

-

Objective: To find the lowest energy arrangement of atoms on the potential energy surface.[17][18]

-

Protocol:

-

#p: Requests verbose output.

-

OPT: Keyword to perform a geometry optimization.

-

B3LYP/6-311++G(d,p): Specifies the level of theory.

-

0 1: Charge (0) and spin multiplicity (1 for a singlet).

-

-

Trustworthiness Check: The optimization must converge. Check the output file for "Stationary point found."

3. Vibrational Frequency Analysis:

-

Objective: To confirm the optimized structure is a true energy minimum and to calculate thermodynamic properties like the zero-point vibrational energy (ZPVE).

-

Protocol:

-

Trustworthiness Check: A true minimum on the potential energy surface will have zero imaginary frequencies .[19] One imaginary frequency indicates a transition state. The presence of small imaginary frequencies (<50i cm⁻¹) may indicate numerical noise, requiring a tighter optimization. Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.[12]

4. Molecular Property Calculation:

-

Objective: To compute the electronic and spectroscopic properties of interest. This is often done in the same job as the frequency calculation.

-

Protocol Keywords (add to the FREQ job):

-

POP=NBO: Performs Natural Bond Orbital analysis to get atomic charges and orbital compositions.

-

TD: For Time-Dependent DFT (TD-DFT) to calculate electronic excited states and simulate UV-Vis spectra.[3]

-

-

Causality: These calculations must be performed on the validated, optimized geometry to be physically meaningful. Properties are highly dependent on the molecular structure.

Analysis and Interpretation of Results

Relative Stabilities of Isomers

To compare the stability of isomers (e.g., ortho vs. meta vs. para-dicyanobenzene), we must compare their ZPVE-corrected electronic energies.

-

Perform the workflow (Steps 1-3) for each isomer using the exact same level of theory.

-

From the output of the frequency calculation for each isomer, extract the "Sum of electronic and zero-point Energies".

-

The isomer with the lowest (most negative) energy is the most stable. The relative energy (ΔE) is the difference between the energy of a given isomer and the most stable one.

Table 1: Example Calculated Relative Energies of Cyanotoluene Isomers

| Isomer | ZPVE-Corrected Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|

| o-cyanotoluene | -365.123456 | 0.00 |

| m-cyanotoluene | -365.122876 | 0.36 |

| p-cyanotoluene | -365.123111 | 0.22 |

Note: Data is illustrative. Actual values depend on the level of theory. Studies have shown o-cyanotoluene to be the most stable isomer.[10]

Electronic Properties and Reactivity

-

Dipole Moment: A key indicator of molecular polarity. The calculation provides the magnitude and vector of the dipole. For example, the large dipole moment of benzonitrile makes it a useful polar aprotic solvent.[12]

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

-

The HOMO energy relates to the ionization potential (ease of removing an electron).

-

The LUMO energy relates to the electron affinity (ease of accepting an electron).

-

The HOMO-LUMO gap is a proxy for chemical stability and electronic excitation energy.[10] Visualizing these orbitals shows where a molecule is most likely to act as a nucleophile (HOMO) or electrophile (LUMO).

-

Caption: Relationship between isomeric structure and calculated properties.

Vibrational Spectra

The frequency calculation provides the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.[20] This allows for the direct simulation of spectra, which can be invaluable for identifying isomers experimentally.[9][12] For instance, the C≡N stretching frequency is a prominent feature in the IR spectra of benzonitrile derivatives and is sensitive to the electronic effects of the other substituent.[21][22]

Table 2: Example Calculated Vibrational Frequencies (cm⁻¹) for Benzonitrile

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Value |

|---|---|---|

| C≡N Stretch | ~2230 | ~2229 |

| Ring Breathing | ~1000 | ~1001 |

Note: Values are approximate and serve as an illustration of the typical agreement between scaled DFT calculations and experimental data.[19]

Conclusion and Outlook

This guide has outlined a robust and scientifically rigorous approach to the quantum mechanical study of benzonitrile isomers. By combining a sound theoretical basis with a self-validating computational workflow, researchers can reliably predict and understand the structure-property relationships that govern these important molecules. The causality behind each step—from initial structure generation to final property analysis—has been emphasized to empower scientists to make informed decisions in their own computational investigations. The methods described here are foundational and can be extended to explore more complex phenomena, such as reaction mechanisms, potential energy surfaces for intermolecular interactions, and the properties of electronically excited states.[13][23]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Revealing resonance effects and intramolecular dipole interactions in the positional isomers of benzonitrile-core thermally activated delayed fluoresc ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C9TC02742D [pubs.rsc.org]

- 4. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. studyguides.com [studyguides.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes | Astronomy & Astrophysics (A&A) [aanda.org]

- 8. 1,4-Dicyanobenzene - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 16. quora.com [quora.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case [frontiersin.org]

- 21. pubs.aip.org [pubs.aip.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Electron Affinity and Thermochemistry of Deprotonated Benzonitrile Isomers

<

Introduction

Benzonitrile (C₆H₅CN), a simple aromatic molecule, has garnered significant attention in fields ranging from astrochemistry to materials science.[1] Its deprotonated isomers, the cyanophenyl anions (C₆H₄(CN)⁻), are highly reactive species that play a crucial role in various chemical transformations. Understanding the fundamental thermochemical properties of these anions, such as their electron affinity (EA) and gas-phase acidity, is paramount for predicting their behavior and designing novel synthetic pathways. This is particularly relevant in drug development, where subtle changes in molecular structure and electronics can dramatically impact pharmacological activity.

This technical guide provides a comprehensive overview of the electron affinity and thermochemistry of the ortho-, meta-, and para-deprotonated benzonitrile isomers. We will delve into the experimental and computational methodologies used to determine these properties, present a detailed analysis of the results, and discuss the implications for researchers in chemistry and drug development.

Structures and Stabilities of Deprotonated Benzonitrile Isomers

Deprotonation of benzonitrile can occur at the ortho (o-), meta (m-), or para (p-) positions of the phenyl ring, leading to three distinct anionic isomers. The relative stability of these isomers is a key factor influencing their reactivity. Quantum mechanical calculations indicate that the ortho-isomer is the most stable, followed by the para- and then the meta-isomer.[2] This trend can be attributed to the electron-withdrawing nature of the cyano group, which has the most significant stabilizing effect when it is closest to the anionic center.

Electron Affinity: A Measure of Anion Stability

Electron affinity is defined as the energy released when an electron is added to a neutral atom or molecule in the gaseous state to form a negative ion.[3] A higher electron affinity indicates a more stable anion. For the deprotonated benzonitrile radicals, the electron affinity corresponds to the energy required to detach an electron from the cyanophenyl anion.

Experimental and Computational Determination of Electron Affinity

Experimentally, electron affinities are often determined using techniques like negative ion photoelectron spectroscopy (NIPES).[4][5] In this method, a beam of mass-selected anions is irradiated with a laser of known photon energy. The kinetic energy of the detached electrons is measured, and from this, the electron binding energy, which corresponds to the electron affinity, can be determined.[6][7]

Computationally, quantum mechanical methods such as Density Functional Theory (DFT) and coupled-cluster theory are employed to calculate electron affinities.[8][9] High-level calculations, such as those using the aug-cc-pVQZ basis set, have shown excellent agreement with experimental values.[5][8]

Thermochemistry of Deprotonated Benzonitrile Isomers

The thermochemistry of these isomers is primarily characterized by their gas-phase acidity and the carbon-hydrogen bond dissociation energy (BDE) of the parent benzonitrile molecule.

Gas-Phase Acidity

Gas-phase acidity (ΔacidH°₂₉₈K) is the enthalpy change for the deprotonation reaction in the gas phase. It is a measure of the intrinsic acidity of a molecule, free from solvent effects. For benzonitrile, the acidity varies depending on the position of deprotonation.

Calculations have shown that the ortho-position is the most acidic, followed by the para- and then the meta-position.[8] This is consistent with the stability of the corresponding anions. Experimental values for the gas-phase acidity of benzonitrile have been determined using high-pressure mass spectrometry and are in close agreement with theoretical predictions.[5][8]

Bond Dissociation Energy

The C-H bond dissociation energy is related to the gas-phase acidity and the electron affinity of the resulting radical through the following thermochemical cycle:

DH₂₉₈(H-C₆H₄CN) = ΔacidH°₂₉₈K(C₆H₅CN) + EA(C₆H₄CN•) - IP(H•)

where IP(H•) is the ionization potential of a hydrogen atom. This relationship allows for the determination of the site-specific C-H BDEs in benzonitrile.[5][8]

Data Summary

The following table summarizes the key thermochemical data for the deprotonated benzonitrile isomers.

| Property | Ortho-isomer | Meta-isomer | Para-isomer |

| Electron Affinity (eV) | 1.901[8] | 1.778[8] | 1.789[8] |

| Gas-Phase Acidity (kcal/mol) | 383.9[8] | 385.7[8] | 385.3[8] |

| C-H Bond Dissociation Energy (kcal/mol) | 114.15[8] | 113.11[8] | 113.51[8] |

Methodologies

A combination of experimental and computational techniques is essential for a thorough understanding of the properties of deprotonated benzonitrile isomers.

Experimental Protocol: Flowing Afterglow-Selected Ion Flow Tube (FA-SIFT) Mass Spectrometry

The FA-SIFT technique is a powerful tool for studying ion-molecule reactions in the gas phase.[10][11]

Step-by-Step Methodology:

-

Ion Generation: Deprotonated benzonitrile anions are generated in a flowing afterglow ion source by reacting benzonitrile vapor with a strong base, such as the hydroxide anion (OH⁻).

-

Ion Selection: The desired isomer is mass-selected using a quadrupole mass filter.

-

Reaction: The selected ions are injected into a flow tube containing a neutral reactant gas at a known concentration.

-

Detection: The product ions and the remaining reactant ions are detected at the end of the flow tube using a second mass spectrometer.

-

Data Analysis: By monitoring the ion signals as a function of the neutral reactant concentration, the rate constant for the reaction can be determined. This allows for the bracketing of the gas-phase acidity.

Causality: The FA-SIFT method allows for the study of thermalized ion-molecule reactions, providing data that is directly relevant to understanding chemical processes under equilibrium conditions.[11] The selection of a strong base for deprotonation ensures efficient formation of the desired anions.

Caption: Workflow for FA-SIFT Mass Spectrometry.

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT is a widely used computational method for studying the electronic structure and properties of molecules.[12]

Step-by-Step Methodology:

-

Geometry Optimization: The geometries of the neutral benzonitrile molecule and its deprotonated isomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[13]

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometries to confirm that they correspond to true energy minima and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculation: Single-point energy calculations are performed at a higher level of theory (e.g., G2(MP2) or with a larger basis set like aug-cc-pVQZ) to obtain more accurate electronic energies.[14][15][16]

-

Property Calculation: Electron affinities are calculated as the energy difference between the anion and the neutral radical. Gas-phase acidities are calculated as the enthalpy difference for the deprotonation reaction.

Causality: The choice of the B3LYP functional provides a good balance between accuracy and computational cost for geometry optimizations. The use of a larger basis set for single-point energy calculations is crucial for obtaining accurate thermochemical data.

Caption: Workflow for DFT Calculations.

Conclusion

The electron affinity and thermochemistry of deprotonated benzonitrile isomers are fundamental properties that govern their reactivity. This guide has provided a detailed overview of these properties, highlighting the interplay between experimental measurements and computational chemistry. The data and methodologies presented here are essential for researchers in organic chemistry, physical chemistry, and drug development who are interested in the behavior of these important anionic species. A thorough understanding of these fundamental parameters will undoubtedly aid in the rational design of new chemical entities and the elucidation of complex reaction mechanisms.

References

- 1. Gas-phase synthetic pathways to benzene and benzonitrile: a combined microwave and thermochemical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Electron affinity - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Anion Photoelectron Spectroscopy and Thermochemistry of Deprotonated Benzonitrile Isomers | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]

- 6. Electron affinity | McGraw Hill's AccessScience [accessscience.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The quest to uncover the nature of benzonitrile anion - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Flowing-afterglow mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. Recent developments and applications of selected ion flow tube mass spectrometry (SIFT‐MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. G3//B3LYP Theory [schulz.chemie.uni-rostock.de]

- 14. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 15. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 16. gaussian.com [gaussian.com]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-(Prop-2-yn-1-yl)benzonitrile

Introduction: The Power of Click Chemistry in Modern Synthesis

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a pillar of "click chemistry," a concept championed by K.B. Sharpless.[1] This reaction's profound impact stems from its efficiency, quantitative yields, mild reaction conditions, and remarkable tolerance of a vast array of functional groups, which obviates the need for cumbersome protecting group strategies.[2] Unlike the thermal Huisgen 1,3-dipolar cycloaddition which often demands high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction proceeds with high regioselectivity to exclusively afford the 1,4-disubstituted 1,2,3-triazole.[2][3]